Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-
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Overview
Description
Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a pyridine ring and a chlorophenyl group. Its diverse chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylamine with 3-pyridinesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide structure but differ in their substituents, leading to different chemical and biological properties.
Indole derivatives: These compounds contain an indole ring and exhibit a wide range of biological activities.
Quinoline derivatives: These compounds have a quinoline ring and are known for their medicinal properties.
Uniqueness
Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
CAS No. |
55841-81-1 |
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Molecular Formula |
C13H12ClN3O3S |
Molecular Weight |
325.77 g/mol |
IUPAC Name |
N-[2-(2-chloroanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H12ClN3O3S/c1-9(18)17-21(19,20)12-7-4-8-15-13(12)16-11-6-3-2-5-10(11)14/h2-8H,1H3,(H,15,16)(H,17,18) |
InChI Key |
WXGXILCAHYDWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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